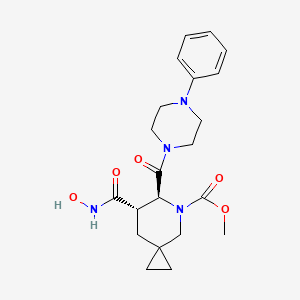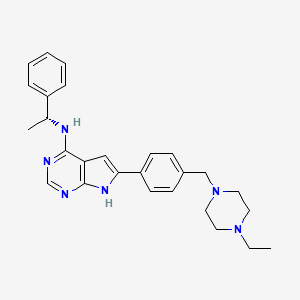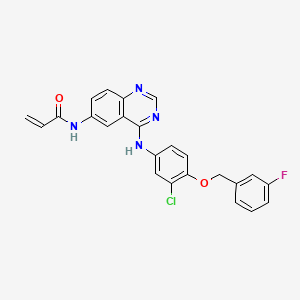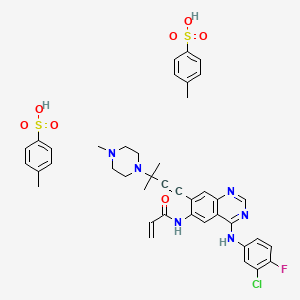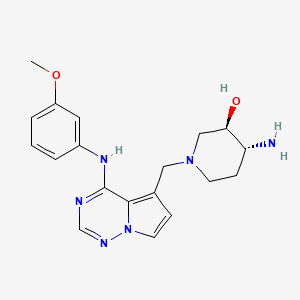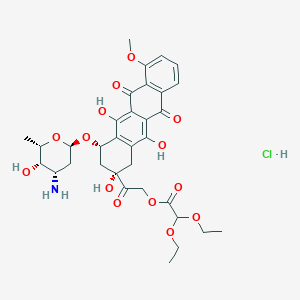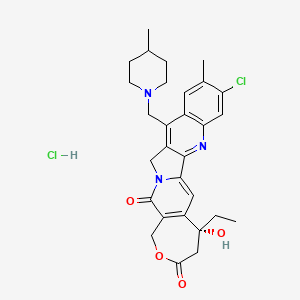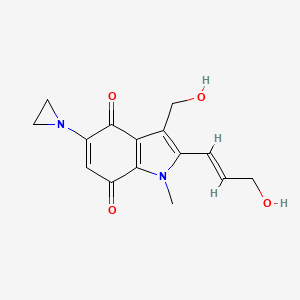
アパジクオン
概要
説明
Apaziquone, also known as EO9, is an indolequinone that functions as a bioreductive prodrug. It is structurally related to mitomycin C, an older chemotherapeutic agent. Apaziquone is primarily investigated for its potential in treating non-muscle invasive bladder cancer. In hypoxic cells, such as those found on the inner surface of the urinary bladder, apaziquone is converted to active metabolites by intracellular reductases. These active metabolites alkylate DNA, leading to apoptosis, which is preferentially expressed in neoplastic cells .
科学的研究の応用
Apaziquone has been extensively studied for its potential in treating non-muscle invasive bladder cancer. It has shown good anti-cancer activity when administered intravesically to marker lesions and was well tolerated with no systemic side effects . Additionally, apaziquone has been investigated for its anticancer potential in oral squamous cell carcinoma, where it inhibited cell proliferation and induced apoptosis in vitro and significantly reduced tumor xenograft volume in vivo .
作用機序
Target of Action
Apaziquone, also known as EO9 and Qapzola, is a prodrug that is activated by oxidoreductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1) . The primary targets of Apaziquone are these oxidoreductases present within the tumor .
Mode of Action
Apaziquone is a bioreductive prodrug, meaning it is designed to be activated by enzymes (oxidoreductases) present within the tumor . The quinone nucleus of Apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone in the presence of oxygen, generating superoxide anions .
Biochemical Pathways
Apaziquone belongs to a class of anticancer drugs known as bioreductive drugs . These drugs are designed to be activated by enzymes (oxidoreductases) present within the tumor . The active metabolites of Apaziquone alkylate DNA, leading to apoptosis . This activity is preferentially expressed in neoplastic cells .
Pharmacokinetics
Apaziquone’s pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously . These properties were ideal for loco-regional therapies . Apaziquone demonstrated good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically to marker lesions . It was well tolerated with no systemic side effects .
Result of Action
Apaziquone treatment inhibited cell proliferation and induced apoptosis in OSCC cells in vitro . Apaziquone treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage suggesting induction of apoptosis by Apaziquone in oral cancer cells .
Action Environment
The factors that influence the bioreductive activation process of Apaziquone include the extent of tumor vasculature and pharmacokinetics . The drug’s ability to penetrate through multiple layers of cells and metabolism/sequestration of the drug within cells or the extracellular matrix also play a role . Because of its specific pharmacological properties, Apaziquone is excellently suited for local therapy such as NMIBC .
生化学分析
Biochemical Properties
Apaziquone is activated to DNA damaging species by oxidoreductases, particularly NQO1 . This activation allows Apaziquone to interact with and damage DNA, leading to cell death. The nature of these interactions involves the formation of covalent bonds with DNA, which disrupts the normal function of the DNA and leads to cell death .
Cellular Effects
Apaziquone has been shown to have significant effects on various types of cells, particularly cancer cells. It has the ability to kill both aerobic and hypoxic cancer cells . The impact of Apaziquone on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to damage DNA and disrupt normal cellular processes .
Molecular Mechanism
The molecular mechanism of action of Apaziquone involves its activation by oxidoreductases to form DNA damaging species . These species then interact with DNA, forming covalent bonds that disrupt the normal structure and function of the DNA . This disruption leads to changes in gene expression and ultimately cell death .
Temporal Effects in Laboratory Settings
Its poor pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously .
Dosage Effects in Animal Models
It has shown good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically .
Metabolic Pathways
Apaziquone is involved in various metabolic pathways due to its interactions with oxidoreductases, particularly NQO1 . These interactions lead to the activation of Apaziquone and its subsequent effects on DNA and cellular processes .
Transport and Distribution
Its poor pharmacokinetic properties suggest that it may have limited distribution when administered intravenously .
Subcellular Localization
As a prodrug, it is likely that it is distributed throughout the cell until it is activated by oxidoreductases .
準備方法
Apaziquone was first synthesized at the University of Amsterdam in 1987. It was developed as one of a series of derivatives of mitomycin C in a program sponsored by the Dutch Cancer Society. Industrial production methods typically involve the same synthetic route but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications .
化学反応の分析
Apaziquone undergoes several types of chemical reactions, including:
Alkylation: The reduced form of apaziquone alkylates DNA, leading to the formation of cross-links and subsequent apoptosis.
Oxidation: Apaziquone can also undergo oxidation reactions, although these are less common in its therapeutic context.
Common reagents and conditions used in these reactions include hypoxic environments and the presence of specific reductases like NQO1. The major products formed from these reactions are DNA adducts and cross-links, which lead to cell death .
類似化合物との比較
Apaziquone is similar to other bioreductive prodrugs, such as mitomycin C and other hypoxia-activated prodrugs (HAPs). it has unique pharmacokinetic properties that make it particularly suited for local therapy, such as intravesical administration for bladder cancer . Other similar compounds include tirapazamine and evofosfamide, which also target hypoxic tumor cells but have different activation mechanisms and pharmacokinetic profiles .
特性
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



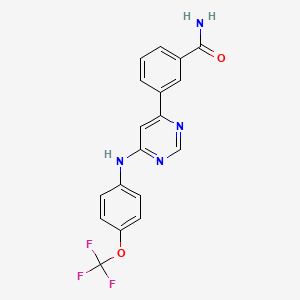
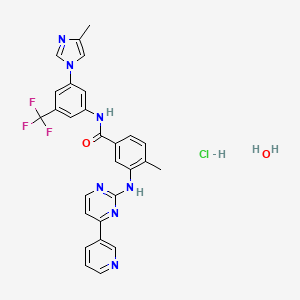
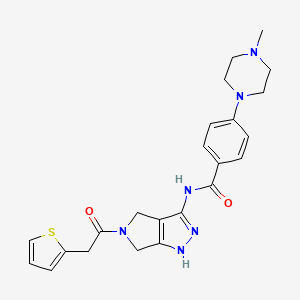
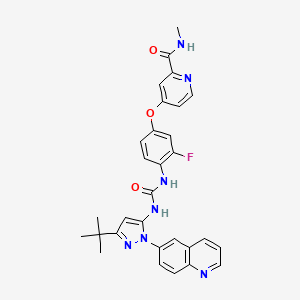
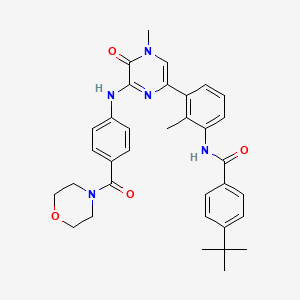
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
